Potassium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide
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Overview
Description
Potassium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a potassium ion, an acetyl group, and a benzenesulfonyl group linked to a triazene moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide typically involves multiple steps, starting with the preparation of the benzenesulfonyl azide precursor. This precursor is then subjected to a series of reactions, including acetylation and triazene formation, to yield the final product. Common reagents used in these reactions include acetyl chloride, potassium hydroxide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques can help monitor and control the reaction parameters, ensuring consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Potassium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazene moiety into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Potassium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other nitrogen-containing compounds.
Biology: It is studied for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of potassium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and triazene groups can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can disrupt cellular processes, resulting in the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide include other sulfonyl azides and triazene derivatives. Examples include:
Benzenesulfonyl azide: A precursor used in the synthesis of various sulfonamides.
Triazene derivatives: Compounds with similar triazene moieties that exhibit comparable chemical reactivity and biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to develop new materials and explore novel biological activities .
Properties
Molecular Formula |
C10H13KN4O3S |
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Molecular Weight |
308.40 g/mol |
IUPAC Name |
potassium;acetyl-[4-(dimethylaminodiazenyl)phenyl]sulfonylazanide |
InChI |
InChI=1S/C10H14N4O3S.K/c1-8(15)12-18(16,17)10-6-4-9(5-7-10)11-13-14(2)3;/h4-7H,1-3H3,(H,12,15);/q;+1/p-1 |
InChI Key |
BWHWBIJUBKOZRT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N=NN(C)C.[K+] |
Origin of Product |
United States |
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